![molecular formula C20H15N3O3 B2548037 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 920438-16-0](/img/structure/B2548037.png)

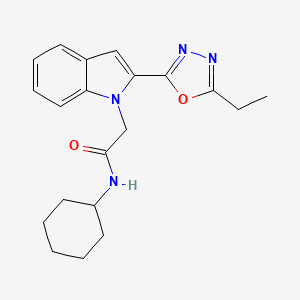

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide and related compounds involves multiple steps, including the use of POCl3 for the synthesis of naphthalene-1,8-dicarboxamide derivatives as seen in the synthesis of 1,8-bis(4-((5-phenyl-1,3,4-oxadiazol-2-yl)methoxy)-substituted aryl) naphthalene-1,8-dicarboxamide derivatives . Similarly, the synthesis of oxadiazoline-substituted naphthalenyl acetates and 4-methoxynaphthalenyl acetates involves testing for in vitro anticancer activity . These processes typically include the use of various reagents and catalysts, and the final compounds are characterized by spectroscopic methods such as IR, NMR, and HRMS .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined by single-crystal X-ray diffraction, revealing a triclinic space group and a chair conformation for the cyclohexane ring . This level of structural analysis is crucial for understanding the molecular conformation and stability, which is often influenced by intramolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of naphthalene derivatives can be inferred from the synthesis of 1-(naphth-1-yl)- and 1-[(1,1′-biphenyl)-4-yl-3,4,4-trichloro-3-buten-1-ones, which were further reacted with hydroxylamine to yield isoxazole-3-carbaldehyde oximes . These compounds have shown the ability to form complexes with palladium, which are highly active in catalytic reactions such as the Suzuki coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often predicted computationally to assess their pharmacokinetic profiles and drug-likeness. For example, the oxadiazoline-substituted naphthalenyl acetates were evaluated for their anticancer activity, and computational predictions indicated that the compounds are safe and possess good drug-likeness scores . The antibacterial and antifungal activities of the synthesized compounds were also tested, with some showing high activity against both types of organisms .

Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds related to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide have been synthesized and evaluated for their potential anticancer properties. For instance, certain derivatives have shown significant activity against breast cancer cell lines and moderate activity in other cancer types. The synthesis, characterization, and in vitro anticancer evaluation of these compounds have been detailed, highlighting their potential as therapeutic agents in cancer treatment (Salahuddin et al., 2014).

Antimicrobial Activity

Research into the antimicrobial potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide-related compounds, has demonstrated their efficacy in inhibiting bacterial and fungal growth. These compounds have been evaluated against a range of pathogens, showing notable antibacterial and antifungal activities, which could be leveraged in the development of new antimicrobial agents (M. Faheem, 2018).

Anticonvulsant Activity

Derivatives of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide have been explored for their anticonvulsant activities. Novel semicarbazones based on 1,3,4-oxadiazoles have been synthesized and tested using various seizure models, showing promise as potential anticonvulsant drugs. The relationship between the compound's structure and its anticonvulsant efficacy has been investigated, contributing to the development of a pharmacophoric model for anticonvulsant activity (H. Rajak et al., 2010).

Antibacterial and Antifungal Activities

Further research has highlighted the antibacterial and antifungal properties of novel N1,N8-bis(((4-((5-aryl-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)oxy)-1-naphthamide derivatives. These compounds have been shown to possess significant antibacterial and antifungal activities, suggesting their potential application in treating infections caused by various pathogens (Rambabu Sirgamalla et al., 2018).

Propiedades

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3/c1-25-17-9-5-4-8-16(17)19-22-23-20(26-19)21-18(24)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSVBPQSMPAEJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B2547958.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone](/img/structure/B2547962.png)

![(Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate](/img/structure/B2547967.png)

![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2547968.png)

![1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2547976.png)